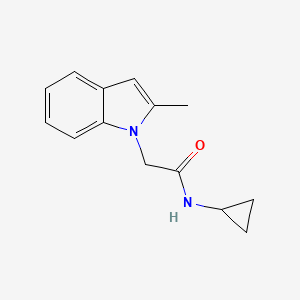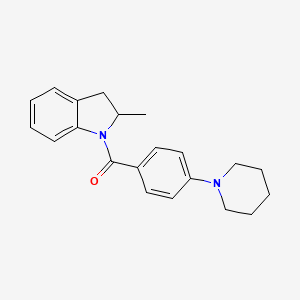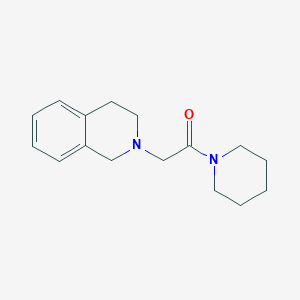
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (MTBD) is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. MTBD has a unique chemical structure that makes it a promising candidate for various research studies.
作用机制
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to specific sites on the receptor, this compound enhances the activity of GABA, resulting in increased inhibition of neuronal activity. This leads to a sedative and anxiolytic effect, making this compound a potential therapeutic agent for anxiety disorders and other neurological conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been reported to increase GABAergic neurotransmission, reduce anxiety-like behavior, and induce sedation. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several advantages for lab experiments, including its unique chemical structure, which makes it a useful tool for studying GABA receptors and their modulators. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in animal studies.
未来方向
There are several future directions for research on 3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.
合成方法
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylbenzoic acid with trifluoroacetic anhydride and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield this compound. Other methods for synthesizing this compound have also been reported in the literature.
科学研究应用
3-methyl-5-(trifluoroacetyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its ability to modulate GABA receptors, which are involved in the regulation of anxiety and other neurological functions. In pharmacology, this compound has been studied for its potential as an anti-anxiety and sedative agent. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
3-methyl-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7-6-17(11(19)12(13,14)15)9-5-3-2-4-8(9)16-10(7)18/h2-5,7H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRHNCNBQIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)

![1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
